molecular formula C52H34O2 B8802798 3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone) CAS No. 3432-73-3

3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone)

Cat. No.: B8802798
CAS No.: 3432-73-3
M. Wt: 690.8 g/mol
InChI Key: CDSWVVKOGGSZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone) is a useful research compound. Its molecular formula is C52H34O2 and its molecular weight is 690.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3432-73-3

Molecular Formula

C52H34O2

Molecular Weight

690.8 g/mol

IUPAC Name

3-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C52H34O2/c53-51-47(37-23-11-3-12-24-37)43(35-19-7-1-8-20-35)45(49(51)39-27-15-5-16-28-39)41-31-33-42(34-32-41)46-44(36-21-9-2-10-22-36)48(38-25-13-4-14-26-38)52(54)50(46)40-29-17-6-18-30-40/h1-34H

InChI Key

CDSWVVKOGGSZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C4=C(C(=O)C(=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Diphenylacetone (1.23 g, 0.00584 mol), 1,4-bis(phenylglyoxaloyl)benzene, commercially available as Bis-PGB from Ken Seika Corporation (1.000 g, 0.00292 mol) and ethanol (50 mL) are added to a 100 mL 3-necked round bottom flask fitted with a reflux condenser/nitrogen inlet. The reaction mixture is heated to reflux and an aqueous KOH solution (0.112 g, 0.002 mol) in water (2.25 mL) is added. Additional KOH is added until the solution turns dark and stays dark. The mixture is refluxed for 45 minutes and then allowed to cool. A dark solid which precipitates is collected by filtration and analyzed by 1H-NMR, 13C-NMR, HPLC and FT-IR. All data is consistent with the formation of Compound B.
Quantity
1.23 g
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50 mL
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0.112 g
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2.25 mL
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